molecular formula C8H16N2O B1429281 1-(3,3-Dimethylpiperazin-1-yl)ethan-1-one CAS No. 1266867-75-7

1-(3,3-Dimethylpiperazin-1-yl)ethan-1-one

Cat. No.: B1429281
CAS No.: 1266867-75-7
M. Wt: 156.23 g/mol
InChI Key: XVWBIXSBHLGBBA-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylpiperazin-1-yl)ethan-1-one, also known as 1-acetyl-3,3-dimethylpiperazine, is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol. This compound is characterized by its piperazine ring structure, which is substituted with a methyl group and an acetyl group. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,3-Dimethylpiperazin-1-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 3,3-dimethylpiperazine with acetic anhydride under anhydrous conditions. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at a temperature of around 20°C. The reaction proceeds with the formation of the acetyl group on the nitrogen atom of the piperazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Dimethylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(3,3-Dimethylpiperazin-1-yl)ethan-1-one is used in various scientific research applications due to its unique chemical properties. It is employed as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is also used in the study of biological systems, where it serves as a probe or intermediate in biochemical assays.

Mechanism of Action

The mechanism by which 1-(3,3-Dimethylpiperazin-1-yl)ethan-1-one exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

1-(3,3-Dimethylpiperazin-1-yl)ethan-1-one is structurally similar to other piperazine derivatives, such as 1-(3,3-dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one. These compounds share the common feature of a piperazine ring with methyl substitutions, but differ in the nature of the substituent groups attached to the ring. The uniqueness of this compound lies in its specific acetyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(3,3-dimethylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-5-4-9-8(2,3)6-10/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWBIXSBHLGBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266867-75-7
Record name 1-(3,3-dimethylpiperazin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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